

Spectroscopic and Analytical Profile of Mandestrobin 2-Demethyl: A Technical Overview

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Compound of Interest

Compound Name: Mandestrobin 2-Demethyl

Cat. No.: B15293664

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Introduction

Mandestrobin is a broad-spectrum strobilurin fungicide that functions by inhibiting mitochondrial respiration in fungi. Its metabolism within biological systems and the environment leads to the formation of various derivatives, including **Mandestrobin 2-Demethyl**. This technical guide provides a summary of the available chemical information for **Mandestrobin 2-Demethyl** and outlines standard methodologies for acquiring and interpreting its spectroscopic data (NMR, IR, MS). Due to the limited availability of public domain experimental spectra for this specific metabolite, this document also presents predicted data and generalized experimental protocols to guide researchers in its characterization.

Chemical and Physical Properties

A summary of the known chemical properties for **Mandestrobin 2-Demethyl** is presented in Table 1. This information is crucial for the planning of analytical experiments.

Property	Value	Source
IUPAC Name	2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxy-N-methylacetamide	LGC Standards
Molecular Formula	C ₁₈ H ₂₁ NO ₃	LGC Standards
Molecular Weight	299.36 g/mol	CymitQuimica[1]
Canonical SMILES	<chem>CNC(=O)C(O)c1ccccc1COc1cc(C)ccc1C</chem>	CymitQuimica[1]
InChIKey	OYKCFMMPPNZXFX-UHFFFAOYSA-N	CymitQuimica[1]

Spectroscopic Data (Predicted)

As experimental spectroscopic data for **Mandestrobin 2-Demethyl** is not readily available in the public domain, Table 2 provides a summary of predicted data based on its chemical structure. These predictions can serve as a preliminary guide for the identification and characterization of this compound.

Spectroscopy	Predicted Data
¹ H-NMR	Signals expected in the aromatic region (δ 6.5-7.5 ppm), a singlet for the benzylic protons (δ ~5.0 ppm), a signal for the methine proton adjacent to the hydroxyl group, signals for the two methyl groups on the phenoxy ring (δ ~2.2 ppm), and a signal for the N-methyl group.
¹³ C-NMR	Resonances anticipated for the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, the two methyl carbons on the phenoxy ring, and the N-methyl carbon. The carbonyl carbon of the amide will also show a characteristic downfield shift.
IR (Infrared)	Characteristic absorption bands are expected for the O-H stretch of the hydroxyl group (~3300 cm ⁻¹), the N-H stretch of the amide (~3300 cm ⁻¹), the C=O stretch of the amide (~1640 cm ⁻¹), C-O stretches of the ether and alcohol, and C-H stretches of the aromatic and aliphatic groups.
MS (Mass Spec.)	The protonated molecule [M+H] ⁺ would be expected at m/z 300.37. Key fragmentation patterns would likely involve the cleavage of the benzylic ether bond and loss of the amide group.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a compound such as **Mandestrobin 2-Demethyl**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **Mandestrobin 2-Demethyl** in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5

mm NMR tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H -NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- ^{13}C -NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-240 ppm, a larger number of scans may be required for adequate signal-to-noise.
- 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra to aid in the complete assignment of proton and carbon signals and to confirm the chemical structure.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
 - Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) and place a drop between two salt plates (e.g., NaCl, KBr).
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:

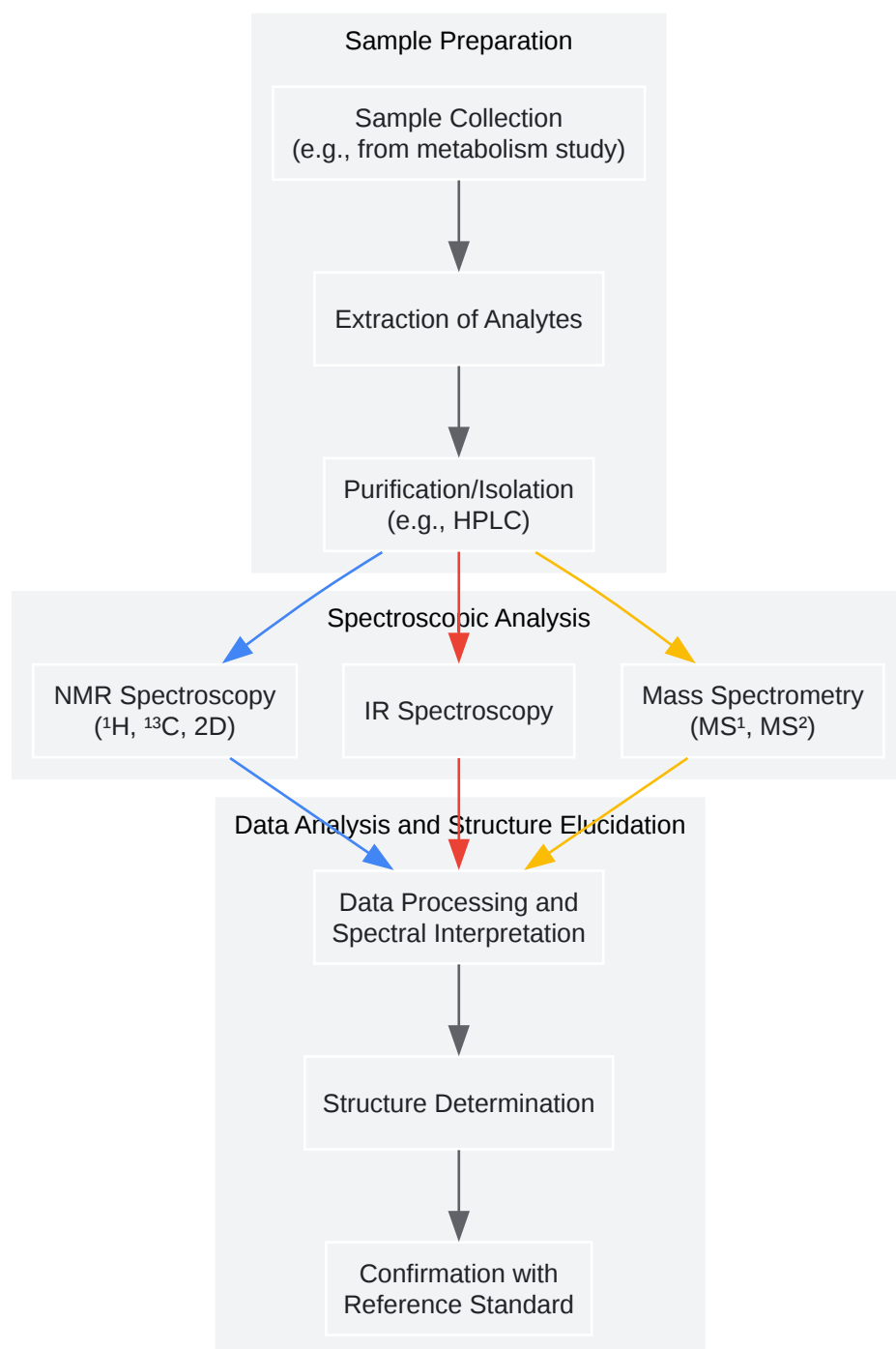
- Record a background spectrum of the empty sample holder (or pure solvent).
- Record the sample spectrum over the range of 4000-400 cm^{-1} .
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization).
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap).
- Data Acquisition (MS^1):
 - Infuse the sample solution directly into the ion source or inject it via a liquid chromatograph (LC-MS).
 - Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.
- Data Acquisition (MS^2 or MS/MS):
 - Select the parent ion of interest for fragmentation.
 - Acquire a product ion spectrum to obtain information about the structure of the molecule based on its fragmentation pattern.

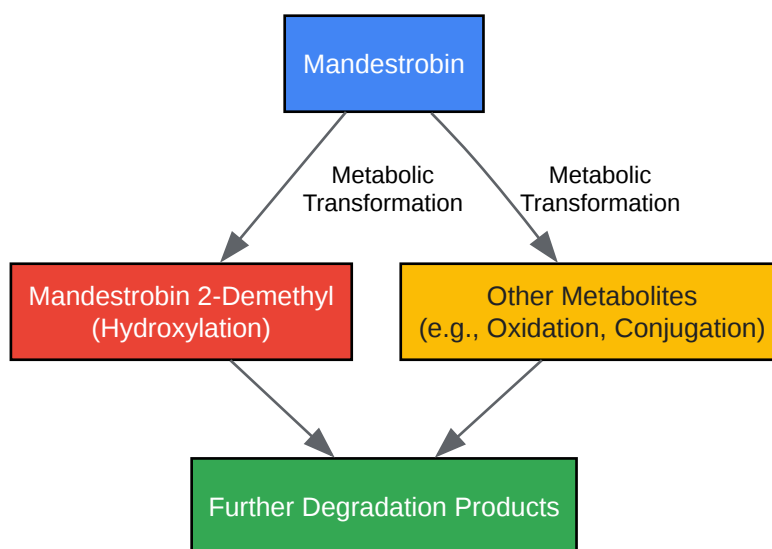
Visualizations

The following diagrams illustrate a general workflow for metabolite characterization and a conceptual metabolic pathway for Mandestrobin.



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Caption: Workflow for the Characterization of a Novel Metabolite.



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Caption: Simplified Conceptual Metabolic Pathway of Mandestrobin.

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References

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Mandestrobin 2-Demethyl: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15293664#spectroscopic-data-for-mandestrobin-2-demethyl-nmr-ir-ms]

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